molecular formula C9H12N2O B1589300 4-(Pyridin-2-yl)morpholine CAS No. 24255-25-2

4-(Pyridin-2-yl)morpholine

Cat. No. B1589300
CAS RN: 24255-25-2
M. Wt: 164.2 g/mol
InChI Key: XHPVOSNOIWGRQQ-UHFFFAOYSA-N
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Description

“4-(Pyridin-2-yl)morpholine” is a compound that belongs to the class of organic compounds known as morpholines . These compounds have the same murcko framework: 4-(pyridin-2-yl)morpholine . The nitrogen atom in the morpholine ring can act as a nucleophile and undergo substitution reactions with electrophiles .


Synthesis Analysis

The synthesis of “4-(Pyridin-2-yl)morpholine” involves several steps. For example, the nitrogen in the morpholine ring can react with acyl chlorides or anhydrides to form amides . This compound can also undergo alkylation reactions with alkyl halides or alkyl sulfonates to introduce alkyl groups onto the nitrogen in the morpholine ring .


Molecular Structure Analysis

The molecular structure of “4-(Pyridin-2-yl)morpholine” includes a pyridine ring and a morpholine ring . The pyridine ring can undergo oxidation reactions . If there are reducible functional groups present in the molecule, “4-(Pyridin-2-yl)morpholine” can be reduced using appropriate reducing agents .


Chemical Reactions Analysis

“4-(Pyridin-2-yl)morpholine” can participate in various chemical reactions. For example, the morpholine ring can be opened under acidic or basic conditions, leading to the formation of compounds with open-chain structures . It can also participate in condensation reactions, especially with carbonyl compounds, to form products like Mannich bases .

Scientific Research Applications

Summary of the Application

“4-(Pyridin-2-yl)morpholine” has been used in the synthesis of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . These compounds have been tested for phosphoinositide 3-kinase (PI3K) inhibitory activity . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer research .

Methods of Application or Experimental Procedures

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis and tested for PI3K enzymatic assay .

Summary of the Results or Outcomes

The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound (19a) could reach to 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

3. Application in Synthesis of Pyridin-2-yl-methanones

Summary of the Application

“4-(Pyridin-2-yl)morpholine” has been used in the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . Pyridin-2-yl-methanones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs .

Methods of Application or Experimental Procedures

The synthesis was achieved by an efficient copper-catalyzed reaction . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .

Summary of the Results or Outcomes

Several controlled experiments were operated for the mechanism exploration, indicating that water participates in the oxidation process, and it is the single oxygen source in this transformation .

properties

IUPAC Name

4-pyridin-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-4-10-9(3-1)11-5-7-12-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPVOSNOIWGRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449992
Record name 2-Morpholinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yl)morpholine

CAS RN

24255-25-2
Record name 2-Morpholinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Morpholinopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
W Li, W Liu, DK Leonard, J Rabeah… - Angewandte …, 2019 - Wiley Online Library
The selective cleavage of thermodynamically stable C(sp 3 )−C(sp 3 ) single bonds is rare compared to their ubiquitous formation. Herein, we describe a general methodology for such …
Number of citations: 32 onlinelibrary.wiley.com
W Hagui, N Besbes, E Srasra, JF Soulé, H Doucet - RSC advances, 2016 - pubs.rsc.org
A phosphine-free palladium catalytic system was found to be very active to promote C–H bond activation/arylation of 5-membered ring heterocycles or electron-deficient arenes with 6-…
Number of citations: 16 pubs.rsc.org
R Boyaala, R Touzani, V Guerchais, JF Soulé… - Tetrahedron …, 2017 - Elsevier
We report herein on palladium-catalyzed direct arylation of (poly)fluorobenzene derivatives in the presence of 2-halopyridines for the one-step synthesis of 2-[(poly)fluorinated aryl]…
Number of citations: 6 www.sciencedirect.com
MG Organ, M Abdel‐Hadi, S Avola… - … A European Journal, 2008 - Wiley Online Library
Pd–N‐heterocyclic carbene (NHC)‐catalyzed Buchwald–Hartwig amination protocols mediated by Pd–PEPPSI precatalysts is described. These protocols provide access to a range of …
J Liu, X Jia, X Chen, H Sun, Y Li… - The Journal of Organic …, 2020 - ACS Publications
A nickel-catalyzed intramolecular C—N coupling reaction via SO 2 extrusion is presented. The use of a catalytic amount of BPh 3 allows the transformation to take place under much …
Number of citations: 11 pubs.acs.org
Y Zhang, V César, G Lavigne - European Journal of Organic …, 2015 - Wiley Online Library
The precatalyst Pd–PEPPSI‐IPr (NMe2)2 , in which the IPr ligand was modified by attachment of two dimethylamino groups on to the 4‐ and 5‐positions of the imidazolyl heterocycle, …
JK Laha, KV Patel, KSS Tummalapalli, MK Hunjan - ACS omega, 2018 - ACS Publications
A palladium-catalyzed synthesis of arylglyoxylic amides by the reaction of arylglyoxylates and N,N-dialkylamides in the presence of a 2,3-dihalopyridine has been realized for the first …
Number of citations: 5 pubs.acs.org
M Kaloğlu, İ Özdemir - Catalysis Letters, 2023 - Springer
Six novel palladium N-heterocyclic carbene complexes bearing different ancillary ligands such as pyridine, 1-methylimidazole, 4,5-dimethylthiazole and 3-bromoquinoline have been …
Number of citations: 0 link.springer.com
XQ Zhang, ZX Wang - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
Nickel-catalyzed cross-coupling of aryltrimethylammonium triflates and amines was carried out under mild conditions. The reaction has a broad scope of substrates and can be …
Number of citations: 64 pubs.rsc.org
BB Lohray, V Bhushan, AS Reddy… - Journal of medicinal …, 1999 - ACS Publications
A series of substituted pyridyl- and quinolinyl-containing 2,4-thiazolidinediones having interesting cyclic amine as a linker have been synthesized. Both unsaturated thiazolidinediones 5 …
Number of citations: 74 pubs.acs.org

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